molecular formula C15H16N2O2 B3017229 1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one CAS No. 2177060-31-8

1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one

Cat. No.: B3017229
CAS No.: 2177060-31-8
M. Wt: 256.305
InChI Key: GHOCYFZUBZCIAZ-UHFFFAOYSA-N
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Description

1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazinone core linked to a tetrahydronaphthalene moiety through an ether linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Intermediate: This step involves the reduction of naphthalene derivatives to form the tetrahydronaphthalene moiety. Common reagents used in this step include hydrogen gas and a suitable catalyst such as palladium on carbon.

    Etherification: The tetrahydronaphthalene intermediate is then reacted with a suitable alkylating agent to introduce the ether linkage. This step often requires the use of a strong base such as sodium hydride to facilitate the reaction.

    Formation of the Pyrazinone Core: The final step involves the cyclization of the intermediate to form the pyrazinone core. This step may require the use of specific catalysts and reaction conditions to ensure high yield and purity of the final product.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve efficiency and scalability.

Chemical Reactions Analysis

1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions typically include oxidized derivatives of the tetrahydronaphthalene moiety.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives of the pyrazinone core.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the ether linkage. Common reagents used in these reactions include halogenating agents and nucleophiles.

Properties

IUPAC Name

1-methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-17-10-9-16-14(15(17)18)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,9-10,13H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOCYFZUBZCIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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